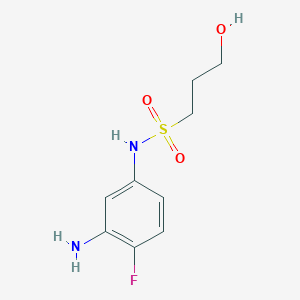

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

描述

Chemical Classification and Nomenclature

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide belongs to the sulfonamide class of organosulfur compounds, which are characterized by the presence of the sulfonamide functional group with the general structure R−S(=O)2−NR2. In organic chemistry terminology, the sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), forming a relatively unreactive but structurally rigid moiety. The systematic nomenclature of this compound reflects its complex substitution pattern, where the primary sulfonamide group is attached to a three-carbon hydroxylated chain, while the nitrogen atom is substituted with a phenyl ring bearing both amino and fluoro substituents in the meta and ortho positions, respectively.

The compound demonstrates the characteristic crystalline nature typical of sulfonamides, a property attributed to the rigidity of the functional group. This structural rigidity has historically made sulfonamides valuable for the formation of crystalline derivatives that can be identified by their melting points, a classical analytical technique in organic chemistry. The specific substitution pattern of this compound incorporates multiple functional groups that enhance its chemical versatility and potential for further derivatization.

According to chemical database classifications, this compound can be categorized as a primary sulfonamide derivative with additional amino, fluoro, and hydroxyl functionalities. The presence of the fluorine atom in the para position relative to the amino group creates a unique electronic environment that may influence the compound's reactivity and binding properties. The hydroxyl group on the propyl chain provides an additional site for hydrogen bonding and potential chemical modification, expanding the compound's utility in synthetic applications.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry traces its origins to the early twentieth century, with the discovery of the first sulfonamide drug marking a revolutionary moment in both chemistry and medicine. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The historical significance of sulfonamides began with Prontosil, discovered in 1932 by a research team at the Bayer Laboratories of the Imperial Chemical Industries Farben conglomerate in Germany led by Gerhard Domagk.

Prontosil, an antibacterial drug of the sulfonamide group, demonstrated relatively broad effect against gram-positive cocci but showed limitations against enterobacteria. The discovery and development of this first sulfonamide-containing drug opened a new era in medicine because it greatly widened the success of antimicrobial chemotherapy at a time when many physicians doubted its largely untapped potential. During this period, disinfectant cleaners and topical antiseptic wound care were widely used, but very few antimicrobial drugs existed for safe use inside living bodies.

The crucial breakthrough came when researchers discovered that Prontosil is metabolized to sulfanilamide (para-aminobenzenesulfonamide), a much simpler, colorless molecule, effectively reclassifying Prontosil as a prodrug. This discovery, made in late 1935 at the Pasteur Institute in Paris, revealed the active principle behind sulfonamide activity and opened the door for the development of numerous sulfonamide derivatives. The synthesis of Prontosil had been first reported by Paul Gelmo, a chemistry student working at the University of Vienna in his 1909 thesis, although he had not realized its medical potential at the time.

The historical development of sulfonamides established fundamental principles that continue to influence contemporary sulfonamide research, including the importance of structural modifications in optimizing biological activity and the potential for developing compounds with diverse functional properties beyond antimicrobial applications.

Significance in Contemporary Chemical Research

Contemporary research on sulfonamides has expanded far beyond their original antimicrobial applications, encompassing diverse areas of synthetic chemistry and drug discovery. Recent studies demonstrate that sulfonamides possess multi-effects, in addition to their antimicrobial properties, introducing them as suitable candidates for cancer treatment and other therapeutic applications. New sulfonamides and their related derivatives have shown remarkable anti-tumor activities both in-vivo and in-vitro, establishing them as promising candidates for preventing proliferation and treating tumor cells in different types of cancers.

Sulfonamides have gained prominence in synthetic chemistry through their role as versatile intermediates and building blocks. Primary sulfonamides have found numerous applications in synthetic chemistry, where they can be alkylated, acylated, or arylated to produce other sulfonamides. These compounds serve as precursors to sulfonylureas, which are commonly used in diabetes medication and as herbicides, through coupling reactions with isocyanates. The combination of sulfonamides with hypervalent iodine reagents enables relatively mild access to sulfonyl nitrene-type species, intermediates that have been exploited for the synthesis of amine derivatives by carbon-hydrogen insertion and aziridination reactions.

Recent advances in sulfonamide chemistry include the development of novel functionalization methods that expand their utility. Notable examples include proton-coupled electron transfer processes to generate sulfonamidyl radicals under mild photoredox conditions, nickel-catalyzed cross-coupling reactions with heteroaryl chlorides, and photocatalytic coupling reactions with heteroaryl halides. These methodological advances demonstrate the continued evolution of sulfonamide chemistry and its relevance to modern synthetic strategies.

Research efforts have also focused on overcoming sulfonamide resistance through chemical modifications and the identification of novel therapeutic candidates. Studies have synthesized new series of sulfonamide hybrids with enhanced antibacterial properties, demonstrating potent inhibitory activity against various bacterial strains. Molecular docking studies and frontier molecular orbital analyses using density functional theory calculations have provided insights into the electronic properties and binding characteristics of these compounds.

Structural Characteristics and Functional Group Analysis

This compound exhibits a complex molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound's structural characteristics can be analyzed through examination of its key molecular descriptors and three-dimensional conformational properties.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H13FN2O3S | |

| Molecular Weight | 248.27 g/mol | |

| SMILES | C1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F | |

| InChI Key | ABQSLFFTQUWEDM-UHFFFAOYSA-N |

The sulfonamide functional group forms the central structural motif, characterized by the sulfur atom bonded to two oxygen atoms in a tetrahedral arrangement and connected to the nitrogen atom of the amine group. This arrangement creates a relatively unreactive but structurally rigid framework that influences the overall molecular geometry and properties. The sulfonamide group exhibits polar characteristics due to the presence of the sulfur-oxygen double bonds and the nitrogen-hydrogen bond, affecting the compound's solubility properties in various solvents.

The aromatic ring system contains two significant substituents: an amino group in the meta position and a fluorine atom in the ortho position relative to the sulfonamide attachment point. The amino group contributes additional hydrogen bonding capability and provides a site for potential chemical modification, while the fluorine atom introduces unique electronic effects due to its high electronegativity and small size. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

The three-carbon hydroxylated chain attached to the sulfonyl group provides additional structural complexity and functional diversity. The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, contributing to the compound's polar characteristics and potential for intermolecular interactions. This hydroxyl functionality also represents a reactive site for further chemical derivatization, enabling the synthesis of related compounds with modified properties.

The compound is likely to exhibit polar characteristics due to the sulfonamide and hydroxy groups, which may affect its solubility in various solvents. The structural features suggest that it could engage in hydrogen bonding, which is crucial for its interactions with biological targets and its behavior in solution. The overall molecular architecture represents a class of compounds that may have therapeutic applications, particularly in the development of new drugs targeting bacterial infections or other diseases.

属性

IUPAC Name |

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O3S/c10-8-3-2-7(6-9(8)11)12-16(14,15)5-1-4-13/h2-3,6,12-13H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQSLFFTQUWEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195209 | |

| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-91-1 | |

| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 3-Hydroxypropane-1-sulfonyl Chloride

- React propane-1,3-diol with chlorosulfonic acid to generate the corresponding sulfonyl chloride.

- Control temperature to prevent overreaction and side products.

Step 2: Coupling with 3-Amino-4-fluorophenylamine

- React the sulfonyl chloride with 3-amino-4-fluorophenylamine in the presence of a base such as pyridine or triethylamine.

- Conduct the reaction at low temperature to ensure selectivity.

Step 3: Purification

- Purify the crude product via recrystallization or chromatography.

- Confirm structure via NMR, MS, and IR spectroscopy.

Alternative Route: Using Sulfonyl Anhydrides

Method Overview:

Sulfonyl anhydrides can be used as more reactive sulfonylating agents to facilitate milder reaction conditions.

- React 3-amino-4-fluorophenylamine with propane-1-sulfonyl anhydride in an inert solvent.

- Use a base like pyridine to promote the reaction.

- This method often yields higher purity and better yields.

Research-Backed Synthesis Data and Conditions

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct sulfonamide formation | Sulfonyl chloride + amino compound | DCM/THF | 0–50°C | 4–24 hours | ~70–85% | Controlled addition, inert atmosphere |

| Multi-step with sulfonyl chloride | Propane-1,3-diol + chlorosulfonic acid + amino | Chlorosulfonic acid | 0–50°C | Variable | 60–75% | Requires careful temperature control |

| Using sulfonyl anhydride | Propane-1-sulfonyl anhydride + amino | Pyridine or TEA | Room temp | 2–8 hours | 75–90% | Milder conditions, higher purity |

Purification and Characterization

Post-synthesis, purification typically involves:

- Crystallization from suitable solvents (e.g., ethanol, acetonitrile).

- Recrystallization to enhance purity.

- Analytical confirmation via NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy.

Notable Research Findings and Data

- Patents indicate that the sulfonamide can be synthesized efficiently via nucleophilic substitution of sulfonyl chlorides with aromatic amines, with reaction temperatures optimized between 0–50°C to minimize side reactions.

- Research articles have demonstrated the use of sulfonyl anhydrides as effective reagents, often resulting in higher yields and cleaner products.

- Reaction conditions such as solvent choice (DMSO, DMF, or DCM), base type (pyridine, triethylamine), and temperature are critical for successful synthesis.

化学反应分析

Types of Reactions

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropane chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Medicinal Chemistry and Anticancer Applications

Research has demonstrated that sulfonamide compounds, including N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis and evaluation of a series of N-aryl-2-arylethenesulfonamides, which showed potent anticancer activity with IC50 values ranging from 5 to 10 nM against drug-resistant cell lines .

Case Study: In Vivo Evaluation

In vivo studies using nude mice xenograft models indicated that certain derivatives of this compound lead to a dramatic reduction in tumor size, suggesting their efficacy as anticancer agents. The mechanism involves disrupting microtubule formation and arresting cells in the mitotic phase, which is critical for cancer cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Modifications on the amino group have been explored to enhance water solubility and bioavailability. For instance, alkylation of the meta-amino group resulted in glycine esters that exhibited improved solubility (10–20 mg/mL) and cytotoxicity compared to their parent compounds .

Broader Applications in Biochemistry

Beyond its anticancer properties, this compound serves as an organic buffer in biological and biochemical applications. Its role as a small molecule scaffold allows researchers to explore various modifications for different biological targets, making it a valuable tool in drug discovery .

作用机制

The mechanism of action of N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorine atom enhances binding affinity and selectivity towards the target.

相似化合物的比较

Key Observations :

Fluorine Substitution : The target compound and its analogs feature fluorine on aromatic rings, which enhances metabolic stability and lipophilicity. However, the target’s 4-fluoro substituent contrasts with the 2,4-difluoro or 4-fluoro positions in others .

Functional Group Diversity: The target’s 3-hydroxypropane chain and amino group distinguish it from compounds with methyl, ethyl, or formyl groups. These groups may influence solubility (e.g., hydroxyl increases hydrophilicity) and reactivity (e.g., amino groups enable hydrogen bonding) .

Molecular Weight and Geometry : The target compound has a higher molecular weight than simpler analogs (e.g., 248.27 vs. 203.24 g/mol for 2-fluoro-N,3-dimethylbenzene-1-sulfonamide) due to its extended hydroxypropane chain. Predicted collision cross-sections suggest a balance between polarity and steric bulk .

Physicochemical and Pharmacokinetic Implications

- Hydrogen-Bonding Potential: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to analogs like N-[2-(4-fluorophenyl)ethyl]methanesulfonamide, which lacks these moieties. This may improve solubility but reduce membrane permeability .

- Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism. However, the target’s amino group could introduce metabolic vulnerability (e.g., acetylation or oxidation) absent in compounds like N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide .

- Synthetic Accessibility: The target’s multi-functionalized structure (amino, hydroxyl, fluorine) likely requires more complex synthesis than analogs with fewer substituents.

Commercial and Research Status

- Availability : The target compound is listed as discontinued or out of stock, whereas analogs such as N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide (CAS: 918523-58-7) remain available through suppliers like ChemicalBook .

- Research Gaps: No peer-reviewed studies or patents directly address the target compound’s biological activity or applications, unlike fluorinated sulfonamides in clinical use (e.g., COX-2 inhibitors) .

生物活性

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₃FN₂O₃S

- Molecular Weight : 248.27 g/mol

Sulfonamides, including this compound, primarily exert their biological effects by inhibiting bacterial growth through competitive inhibition of p-aminobenzoic acid (PABA) in the folate synthesis pathway. This mechanism is crucial for bacterial survival as it impairs their ability to synthesize nucleic acids and proteins necessary for reproduction and function .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed for this compound against selected pathogens:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Staphylococcus aureus | 25 | High |

| Pseudomonas aeruginosa | 100 | Low |

| Enterococcus faecalis | 75 | Moderate |

These results indicate that this compound exhibits varying degrees of antibacterial activity, with notable potency against Staphylococcus aureus.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics. The compound demonstrated a significant zone of inhibition against Staphylococcus aureus, outperforming some commonly used antibiotics like penicillin. The study concluded that the compound could be a promising candidate for treating infections caused by resistant bacterial strains .

Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of sulfonamides, including this compound, against Chlamydia trachomatis. The compound was shown to inhibit the infectivity of this pathogen at concentrations as low as 2.5 μM by affecting glucose uptake in infected cells, thus reducing its pathogenicity .

Additional Biological Activities

Beyond its antibacterial properties, this compound has been evaluated for its potential in biofilm inhibition and anticancer activities:

Biofilm Inhibition

The compound exhibited moderate to good antibiofilm activity against Staphylococcus aureus, with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.2 to 124.4 μg/mL. This suggests its potential role in preventing biofilm-associated infections, which are notoriously difficult to treat due to their resistance mechanisms .

常见问题

Basic: What are the recommended synthetic routes for N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, and what catalysts or reducing agents optimize yield?

Answer:

The compound can be synthesized via nitro-group reduction of its nitro precursor. A validated approach involves catalytic hydrogenation using palladium on carbon under hydrogen gas pressure, which achieves moderate yields (e.g., 54% as reported in a related sulfonamide synthesis) . Alternative methods include sodium borohydride reduction in ethanol, though yields may vary due to competing side reactions. Optimal conditions require inert atmospheres and controlled temperatures to prevent dehalogenation or over-reduction .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structure?

Answer:

- 1H NMR : Resolves aromatic protons (δ 6.0–7.9 ppm) and hydroxy/amino groups (broad signals at δ 3.8–6.3 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ m/z 383.1016 for a structurally similar compound) .

- HPLC : Determines purity (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers address contradictions in reported spectroscopic data for this sulfonamide derivative?

Answer:

Discrepancies in NMR shifts may arise from solvent polarity (e.g., CDCl3 vs. DMSO-d6) or impurities. Validate assignments via 2D NMR (COSY, HSQC) and cross-reference with high-purity standards. For HRMS, ensure calibration with internal standards to resolve mass accuracy issues .

Advanced: What strategies mitigate low yields during the reduction of nitro precursors in the synthesis of this compound?

Answer:

Low yields often stem from incomplete reduction or side reactions. Strategies include:

- Catalyst optimization : Use Pd/C with H2 gas at 30–50 psi .

- Temperature control : Maintain 25–40°C to avoid decomposition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts .

Basic: What are the key considerations for ensuring the compound's stability during storage and handling?

Answer:

Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid exposure to moisture (hygroscopicity) and heat (>40°C), which may degrade the sulfonamide or hydroxy groups .

Advanced: How do electronic effects of the 4-fluoro and 3-amino substituents influence the sulfonamide's reactivity in further derivatization?

Answer:

The 4-fluoro group (electron-withdrawing) deactivates the phenyl ring, directing electrophilic substitution to the meta position. The 3-amino group (electron-donating) enhances nucleophilicity, enabling reactions like acylation or sulfonation. DFT calculations can predict regioselectivity .

Basic: What computational methods are suitable for predicting the compound's physicochemical properties?

Answer:

Use the ACD/Labs Percepta Platform to predict logP, solubility, and pKa. Molecular dynamics simulations (e.g., GROMACS) model hydration shells and aggregation behavior, critical for bioavailability studies .

Advanced: What experimental approaches can elucidate the role of the hydroxypropane moiety in the compound's molecular interactions?

Answer:

- X-ray crystallography : Resolves hydrogen-bonding networks between the hydroxy group and target proteins .

- Molecular docking : Simulate binding affinities with enzymes (e.g., carbonic anhydrase) to assess the hydroxypropane's role in active-site interactions .

Basic: How to determine the solubility profile of this sulfonamide in various solvents?

Answer:

Use the shake-flask method : Dissolve the compound in solvents (water, ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis. Correlate results with Hansen solubility parameters, noting enhanced solubility in polar aprotic solvents due to the sulfonamide group .

Advanced: What analytical workflows are recommended for identifying degradation products under accelerated stability conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。